molecular formula C22H29NO B6045803 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine

Cat. No.: B6045803
M. Wt: 323.5 g/mol
InChI Key: FNKHNBXJOKKZGR-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group and a methoxy-dimethylbenzyl group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine typically involves the reaction of piperidine with benzyl chloride and 4-methoxy-2,3-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to the catalytic site of enzymes, such as acetylcholinesterase, through interactions with amino acid residues like tryptophan, phenylalanine, and tyrosine. This binding inhibits the enzyme’s activity, leading to an increase in the levels of neurotransmitters like acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholinesterase inhibitors are used to improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-(4-methoxy-2,3-dimethylbenzyl)piperidine is unique due to the presence of both benzyl and methoxy-dimethylbenzyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4-benzyl-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO/c1-17-18(2)22(24-3)10-9-21(17)16-23-13-11-20(12-14-23)15-19-7-5-4-6-8-19/h4-10,20H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKHNBXJOKKZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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